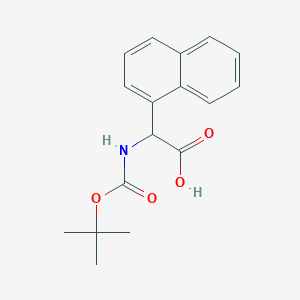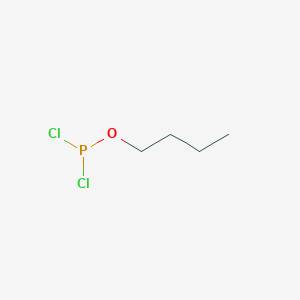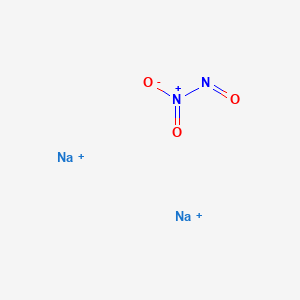
Sodium trioxodinitrate
説明
Sodium trioxodinitrate, also known as Angeli's salt (Na2N2O3), is prepared through the nitrosation of hydroxylamine using isopropyl nitrate and sodium ethoxide. It is known for reacting with various inorganic oxidants (Al-Ajlouni & Gould, 1999).
Synthesis Analysis
The synthesis of Sodium trioxodinitrate involves the nitrosation of hydroxylamine. Kinetic studies have shown that the rate of decomposition of Sodium trioxodinitrate in aqueous solution varies with pH, temperature, and presence of other ions (Hughes & Wimbledon, 1976).
Molecular Structure Analysis
Sodium trioxodinitrate forms complexes with transition metals. For instance, complexes with Zn and Co have been prepared and characterized, exhibiting interesting structural features and sensitivity to air (Chuy et al., 1997).
Chemical Reactions and Properties
Sodium trioxodinitrate undergoes various chemical reactions, producing different nitrogen oxides and other compounds depending on the conditions such as pH and temperature. The decomposition mechanism involves multiple steps and is influenced by the presence of other ions (Hughes & Wimbledon, 1977).
Physical Properties Analysis
The physical properties of Sodium trioxodinitrate, such as its solubility, stability, and reactivity, vary significantly with changes in environmental conditions like pH and temperature. Its stability and reaction rates are particularly sensitive to these factors (Stoyanovsky et al., 2004).
Chemical Properties Analysis
Sodium trioxodinitrate's chemical properties are characterized by its ability to release nitroxyl upon dissociation, which is significant for its reactions and stability. The compound's interaction with other chemicals is influenced by factors such as the presence of other ions and the pH of the solution (Torras et al., 2009).
科学的研究の応用
As a Reducing Agent in Electron Transfer Reactions : Sodium trioxodinitrate has been used in various inorganic oxidations due to its ability to reduce a variety of inorganic oxidants, mainly converting to nitrite. The reactions and stoichiometries observed indicate the versatile role of trioxodinitrate in electron transfer processes (Al-Ajlouni & Gould, 1999).
Medical Applications - Cardiovascular Effects and Nitric Oxide Production : Sodium trioxodinitrate is decomposed in animal tissues to form nitrogen oxide, which binds to certain complexes in tissues. This formation is crucial for its hypotensive properties and the ability to relax isolated segments of arteries, making it a potential therapeutic agent for cardiovascular diseases (Vanin et al., 1990).
Decomposition and Potential Therapeutic Applications : It's unique cardiovascular effects are associated with its ability to yield HNO upon dissociation. Understanding its decomposition mechanism is vital for developing therapies for conditions like heart failure. Recent computational and experimental techniques have provided insights into the free energy barriers and reaction energetics, highlighting the role of solvent molecules in the reaction (Torras et al., 2009).
Cytotoxicity and Potential in Cancer Therapy : The cytotoxic effects of sodium trioxodinitrate are influenced significantly by pH, with increased hydrolysis to hydroxyl radical at lower pH levels typically found in tumor tissues. This suggests its potential selective mechanism for destroying cancer cells with acidic microenvironments (Stoyanovsky et al., 2004).
Solid-State NMR Study : The compound has been studied using solid-state NMR techniques, providing insights into its chemical structure and properties. This can be particularly useful in designing and interpreting experimental studies involving sodium trioxodinitrate (Lu et al., 2015).
Preconditioning Effect in Cardiovascular Health : Both sodium trioxodinitrate and nitroglycerine have been found to induce a preconditioning effect, a protective mechanism against subsequent ischemic episodes. This has implications for both drugs in therapeutic strategies for cardiovascular conditions (Pagliaro et al., 2013).
特性
IUPAC Name |
disodium;N-oxonitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O3.2Na/c3-1-2(4)5;;/q;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWLJKQGUTUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[N+](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2Na2O3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435916 | |
| Record name | Sodium trioxodinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.991 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium trioxodinitrate | |
CAS RN |
13826-64-7 | |
| Record name | Sodium trioxodinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



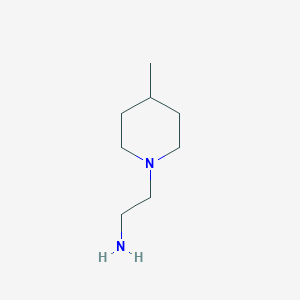

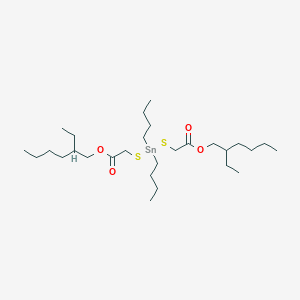
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
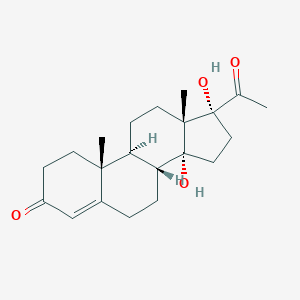
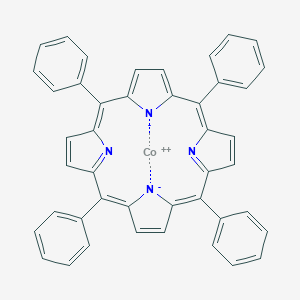
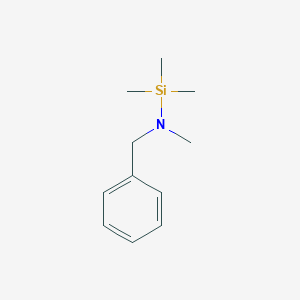
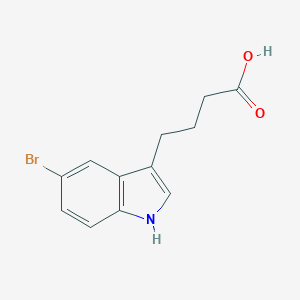

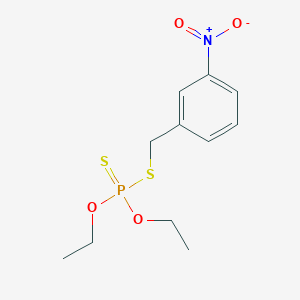
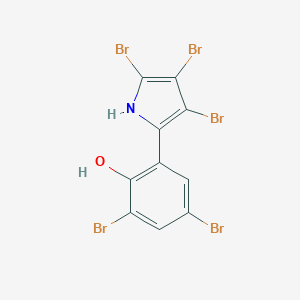
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
